Cas no 2680809-19-0 (tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
- 2680809-19-0
- EN300-28282902
-
- インチ: 1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-10-13-7-5-4-6-8(15)9(7)18-10/h4-6H2,1-3H3,(H,13,14,16)
- InChIKey: GSXTUCBVNOPEKL-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC2=C1C(CCC2)=O
計算された属性
- せいみつぶんしりょう: 268.08816355g/mol
- どういたいしつりょう: 268.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282902-0.25g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-28282902-0.05g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28282902-10g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 10g |
$2393.0 | 2023-09-09 | ||
Enamine | EN300-28282902-0.1g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28282902-0.5g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28282902-1.0g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28282902-2.5g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28282902-10.0g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28282902-5.0g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28282902-5g |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate |
2680809-19-0 | 5g |
$1614.0 | 2023-09-09 |
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamateに関する追加情報
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate, identified by the CAS number 2680809-19-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of carbamates and is characterized by its unique structure featuring a tert-butyl group and a benzothiazole moiety. The benzothiazole ring system is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to the compound's stability and reactivity.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in drug design, particularly in the development of bioactive molecules. The presence of the tert-butyl group enhances the molecule's lipophilicity, making it an attractive candidate for pharmaceutical applications. Moreover, the 7-oxo substituent on the benzothiazole ring introduces additional functionality, enabling further chemical modifications to tailor its properties for specific uses.
The synthesis of tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. This is followed by functionalization to introduce the tert-butyl carbamate group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yield. These advancements underscore the importance of continuous innovation in synthetic chemistry.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. Its ability to interact with specific biomolecular targets makes it a valuable tool in pharmacological research. Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and potential therapeutic applications.
The structural versatility of tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate also lends itself to applications in materials science. Researchers are investigating its use as a precursor for advanced materials such as polymers and nanoparticles. The integration of this compound into material systems could lead to novel properties beneficial for electronics and biomedical devices.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies on its biodegradation under different conditions have revealed that it undergoes hydrolysis under specific pH and temperature conditions. These findings are essential for ensuring sustainable practices in its production and disposal.
In conclusion, tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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